1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 1-oxo-2H-pyrrolo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-5-11-4-2-3-7(11)8(12)10-6/h2-5H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMARQCJFLBTLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonyl Isocyanate-Mediated Cyclization
Pyrrole derivatives bearing carboxylate functionalities serve as foundational substrates for constructing the pyrrolo[1,2-a]pyrazine core. For instance, the reaction of 1-monosubstituted pyrrole 41 (derived from dimethyl aspartate) with chlorosulfonyl isocyanate (CSI) in dichloromethane yields pyrrolopyrazinedione 42 , which undergoes sequential reduction with sodium borohydride and dehydration to form pyrazinone 43 . Subsequent hydrogenation over Pt/C furnishes longamide B analogs (44 ), demonstrating the feasibility of reducing intermediates to access dihydro derivatives. Adapting this protocol, the methyl ester group at position 3 could be introduced via esterification of a carboxylic acid intermediate using trimethylsilyl chloride (TMSCl) in methanol, a method validated for amino acid methyl ester synthesis.
Base-Promoted Cyclocondensation
Cyclization of 1-alkynylpyrrole-2-carboxylates (63 ) with hydrazine hydrate under basic conditions selectively generates pyrrolo[1,2-a]pyrazinones (64a–b ) or triazine derivatives (65c ) depending on substituent electronics. For electron-deficient aryl groups (e.g., 4-nitrophenyl), triazine formation dominates, whereas electron-rich substituents favor the pyrazinone pathway. This selectivity underscores the importance of substituent effects in directing cyclization outcomes.
Palladium-Catalyzed Cyclization Strategies
Regioselective Ring Closure
Palladium catalysts enable regioselective synthesis of pyrrolo[1,2-a]pyrazines from N-propargylpyrrole precursors. For example, treatment of (15) (R₁ = H) with Pd(OAc)₂ (0.1 eq.), sodium acetate, and tetrabutylammonium chloride in DMSO at 120°C affords pyrrolo[1,2-a]pyrazine 16a in high yield. Conversely, employing PdCl₂(CH₃CN)₂ with benzoquinone in DMF/THF yields isomeric pyrrolopyridinones (17 , 18 ), highlighting the catalyst’s role in determining product topology. Adaptation of this method to incorporate a methyl ester at position 3 would require starting materials pre-functionalized with the ester group, such as methyl 2-pyrrolecarboxylate.
Oxidative Cyclization of Dihydro Precursors
Dihydro intermediates, such as 19 , derived from N-cinnamylpyrroles, resist oxidation to aromatic pyrazines under standard conditions (e.g., DDQ, MnO₂). However, selenium dioxide-mediated aromatization at elevated temperatures successfully converts dihydropyrrolo[1,2-a]pyrazines (127 ) to the fully conjugated system (128 ). This two-step approach—cyclization followed by oxidation—could be applied to synthesize the target compound if the dihydro precursor incorporates the requisite oxo and ester groups.
Multicomponent and Tandem Reactions
One-Pot Assembly from Ethylenediamine and Acetylenic Esters
A three-component reaction of ethylenediamine, dimethyl acetylenedicarboxylate (DMAD), and nitrostyrenes constructs the pyrrolo[1,2-a]pyrazine skeleton in a single step. The acetylenic ester contributes the methyl ester group, while ethylenediamine provides the pyrazine nitrogen atoms. For instance, heating these components in toluene at 100°C generates intermediate enamine 103 , which cyclizes upon treatment with lithium bis(trimethylsilyl)amide (LHMDS) to yield 2 . Optimizing stoichiometry and reaction time could direct selectivity toward the target compound.
Tandem Paal-Knorr and Lactamization
A cascade reaction involving Paal-Knorr pyrrole synthesis and lactamization assembles tetracyclic systems (126 ) from keto-amine 123 and tricarbonyl compound 124 . By modifying the carbonyl component to include a methyl ester, this strategy could yield the desired pyrrolo[1,2-a]pyrazine derivative. Neutralization of the intermediate pyrrole (125 ) prior to lactamization is critical to avoid side reactions.
Annulation via 1,3-Dipolar Cycloaddition
Reaction with N-Arylmaleimides
Methyl (3-oxopiperazin-2-ylidene) acetate reacts with N-arylmaleimides under acidic conditions to form pyrido[1,2-a]pyrazines (4a–e ) or pyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazines (3a–b ), depending on acid concentration. Using catalytic acetic acid in methanol favors C-N dinucleophilic attack, yielding 4a–e , whereas excess acid promotes 1,3-dipolar cycloaddition to form 3a–b . Introducing a methyl ester at position 3 would require maleimides pre-functionalized with ester groups or post-synthetic esterification.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that derivatives of pyrrolo[1,2-A]pyrazine compounds exhibit significant antimicrobial properties. A study demonstrated that the compound could inhibit the growth of various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Anticancer Properties : Preliminary studies have shown that compounds similar to 1,2-dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester can induce apoptosis in cancer cells. In vitro assays on different cancer cell lines revealed that these compounds could effectively reduce cell viability and promote cell death through apoptosis pathways .
- Thrombin Inhibition : The compound has been investigated for its potential as a thrombin inhibitor. Thrombin plays a crucial role in blood coagulation, and effective inhibitors can lead to new anticoagulant therapies with reduced side effects compared to traditional treatments like heparin .
Agricultural Applications
- Pesticidal Activity : The compound's derivatives have shown promise as agrochemicals with insecticidal properties. Studies have reported effective pest control against common agricultural pests, suggesting its utility in developing eco-friendly pesticides .
- Plant Growth Regulation : Some derivatives have been explored for their effects on plant growth and development. Research indicates that these compounds can enhance seed germination and root development, potentially leading to increased crop yields .
Materials Science Applications
- Polymer Chemistry : The unique structure of 1,2-dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester allows for its incorporation into polymer matrices. This incorporation can enhance the mechanical properties of polymers and introduce new functionalities such as improved thermal stability and chemical resistance .
- Nanotechnology : The compound has potential applications in nanotechnology as a building block for creating nanostructured materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions can be exploited in the synthesis of metal-organic frameworks (MOFs) for gas storage or catalysis applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrrolo[1,2-A]pyrazine derivatives against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF7 breast cancer cells). The results demonstrated a dose-dependent decrease in cell viability, suggesting that the compound could serve as a lead for developing anticancer drugs.
Case Study 3: Thrombin Inhibition
A series of experiments were conducted to evaluate the inhibitory effects of pyrrolo[1,2-A]pyrazine derivatives on thrombin activity. The findings revealed that some compounds could effectively inhibit thrombin with IC50 values significantly lower than those of existing thrombin inhibitors.
Mechanism of Action
The exact mechanism of action of 1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit key enzymes involved in microbial and viral replication.
Reactive Oxygen Species (ROS) Scavenging: The compound’s antioxidant properties allow it to neutralize ROS, reducing oxidative stress.
Signal Transduction Modulation: It may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer and antimicrobial properties, and provides insights from various studies.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core, which is known for its diverse biological activities. The methyl ester modification enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant anticancer properties. In a study involving A549 human lung adenocarcinoma cells, compounds derived from 1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine were tested for their cytotoxic effects. The findings showed:
- Cytotoxicity : Compounds demonstrated varying degrees of cytotoxicity with a notable reduction in cell viability observed at higher concentrations.
- Structure-Activity Relationship (SAR) : Modifications to the phenyl ring significantly influenced anticancer activity. For example:
- 4-Chlorophenyl substitution reduced A549 cell viability to 64%.
- 4-Dimethylamino phenyl substitution exhibited the most potent activity compared to other tested compounds.
Table 1 summarizes the anticancer activity of selected derivatives:
| Compound | Cell Viability (%) | Remarks |
|---|---|---|
| Base Compound | 78-86% | Weak activity |
| 4-Chlorophenyl | 64% | Enhanced activity |
| 4-Dimethylamino | Significantly reduced | Most potent |
Antimicrobial Activity
The antimicrobial potential of 1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine derivatives was also explored. In vitro studies assessed their efficacy against various multidrug-resistant pathogens:
- Tested Pathogens : Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
- Results : Certain derivatives displayed significant antibacterial activity, indicating their potential as lead compounds in antibiotic development.
Case Studies
A notable case study involved the synthesis and testing of a series of pyrrolo[1,2-a]pyrazine derivatives. The study aimed to evaluate their anticancer and antimicrobial properties systematically:
- Synthesis : Derivatives were synthesized using established organic chemistry techniques such as HPLC purification.
- Findings : Among the tested compounds, those with specific substitutions on the pyrazine ring exhibited enhanced biological activity, supporting the hypothesis that structural modifications can optimize therapeutic effects.
Q & A
Basic Synthesis Methods
Q: What are the most reliable synthetic routes for preparing 1,2-dihydro-1-oxo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid methyl ester, and what experimental parameters influence yield? A: A common approach involves base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to introduce nitrogen . Palladium-catalyzed C6 arylation of the pyrrolo[1,2-a]pyrazine core with aryl bromides is also effective for diversifying substituents . Key parameters include solvent choice (e.g., DMF or THF), temperature (50–100°C), and reaction time (3–5 hours). Post-synthesis purification often employs recrystallization from ethanol or toluene .
Advanced Analytical Characterization
Q: How can researchers resolve ambiguities in structural elucidation of this compound, particularly regarding stereochemistry or tautomeric forms? A: Combine spectroscopic methods:
- NMR : - and -NMR distinguish between keto-enol tautomers by analyzing carbonyl signals (e.g., 170–175 ppm for esters) and aromatic proton splitting patterns .
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for derivatives like N-substituted methanesulfonamide analogs .
- HRMS : Confirms molecular formula, critical for detecting side products from incomplete cyclization .
Mechanistic Insights into Formation
Q: What non-enzymatic pathways (e.g., Maillard reactions) contribute to the formation of this heterocycle, and how do reaction conditions alter product distribution? A: Analogous pyrrolo[1,2-a]pyrazinones form via Maillard reactions between reducing sugars (e.g., D-glucose) and amino acids (e.g., glycine). Key steps include Strecker degradation and cyclocondensation, influenced by pH (acidic conditions favor cyclization) and temperature (high heat accelerates dehydration) . Competing pathways may yield pyrrole-2-carboxaldehyde derivatives, requiring HPLC or GC-MS to track intermediates .
Optimization of Reaction Conditions
Q: How can solvent and catalyst selection improve regioselectivity in functionalizing the pyrrolo[1,2-a]pyrazine core? A: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in N-alkylation steps, while THF stabilizes intermediates in cycloadditions . For C–H arylation, Pd(PPh) with ligand additives (e.g., XPhos) increases C6 selectivity over C2/C3 positions . Microwave-assisted synthesis reduces side reactions by shortening reaction times .
Addressing Analytical Challenges
Q: What chromatographic techniques are optimal for separating this compound from structurally similar byproducts? A: Reverse-phase HPLC with C18 columns (e.g., Purospher® STAR) using gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts like uncyclized intermediates . For nonpolar impurities, silica gel column chromatography with ethyl acetate/hexane (3:7) is effective .
Structure-Activity Relationship (SAR) Studies
Q: How do substitutions at the pyrrolo[1,2-a]pyrazine N1 or C3 positions modulate biological activity? A: Methyl ester groups at C3 enhance solubility for in vitro assays, while N-alkylation (e.g., with 2-methylpropyl) increases lipophilicity, improving membrane permeability . Derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) at C6 show enhanced binding to enzymatic targets in docking studies .
Stability and Storage Considerations
Q: What degradation pathways are observed under long-term storage, and how can stability be maximized? A: Hydrolysis of the methyl ester to the carboxylic acid occurs in humid conditions. Store under inert gas (N) at −20°C in amber vials. Lyophilization improves stability for aqueous solutions . Monitor degradation via TLC (R shift from 0.6 to 0.3 in ethyl acetate/hexane) .
Computational Modeling Applications
Q: Which computational methods are validated for predicting the reactivity or spectroscopic properties of this scaffold? A: DFT calculations (B3LYP/6-31G*) accurately predict NMR chemical shifts and optimize transition states for cyclization steps . Molecular dynamics simulations (AMBER) model interactions with biological targets, guiding rational design of inhibitors .
Contradictions in Reported Synthetic Yields
Q: How can discrepancies in literature-reported yields (e.g., 40–75%) be reconciled? A: Variations arise from:
- Catalyst purity : Commercial Pd catalysts may contain stabilizers that inhibit reactivity .
- Workup protocols : Incomplete extraction of polar intermediates (e.g., using CHCl vs. EtOAc) reduces isolated yields .
- Scale effects : Micromole-scale reactions often report higher yields than gram-scale syntheses due to heat/mass transfer limitations .
Advanced Functionalization Strategies
Q: What methods enable late-stage diversification of this scaffold for high-throughput screening libraries? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
